A Technical Guide to the Structural Elucidation of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide
A Technical Guide to the Structural Elucidation of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research, drug discovery, and material science. This guide provides an in-depth, technical walkthrough of the process of structure elucidation, using the novel compound 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide as a practical case study. We will employ a multi-technique spectroscopic and spectrometric approach, demonstrating how data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments are integrated to solve a complex molecular puzzle. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices, ensuring a self-validating and robust analytical workflow.
Introduction: The Imperative of Structural Integrity
In the realm of drug development, the precise molecular structure of an active pharmaceutical ingredient (API) is its fundamental identity. It dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. The process of structure elucidation is, therefore, not merely an academic exercise but a critical regulatory and scientific requirement.[1][2] This guide systematically details the battery of modern analytical techniques required to confirm the identity of a newly synthesized compound, 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.
Our approach is built on a logical progression, starting with the determination of the molecular formula, followed by the identification of key functional groups, and culminating in the assembly of the molecular framework by establishing atomic connectivity.[3] Each step is designed to provide a piece of the structural puzzle, and the congruence of data from all techniques provides the ultimate confirmation.
Foundational Analysis: Molecular Formula and Unsaturation
Before delving into complex spectroscopic analysis, the first step is to determine the compound's molecular formula.[3]
High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive technique for ascertaining the elemental composition of a compound by measuring its mass with extremely high precision (typically to four or more decimal places).[4][5] Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.[4]
Hypothetical Result: For our target compound, an electrospray ionization (ESI) source in positive ion mode might reveal a protonated molecular ion [M+H]⁺.
| Parameter | Observed Value |
| [M+H]⁺ (m/z) | 336.0699 |
| Calculated Mass for C₁₄H₁₄N₃O₅S⁺ | 336.0654 |
| Mass Accuracy (ppm) | < 5 ppm |
This result strongly supports the molecular formula C₁₄H₁₃N₃O₅S .
Index of Hydrogen Deficiency (IHD)
The IHD, or degree of unsaturation, is calculated from the molecular formula and reveals the total number of rings and/or multiple bonds in a molecule.
For C₁₄H₁₃N₃O₅S: IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 14 - (13/2) + (3/2) + 1 = 14 - 6.5 + 1.5 + 1 = 10
An IHD of 10 suggests a significant degree of unsaturation, which is consistent with the presence of two aromatic rings and several double bonds (C=O, NO₂, SO₂) in our proposed structure.
Functional Group Identification via Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping with isopropanol.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands for 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H Stretch | Amide (N-H) |
| ~3250 | N-H Stretch (asymmetric) | Sulfonamide (SO₂NH₂) |
| ~3150 | N-H Stretch (symmetric) | Sulfonamide (SO₂NH₂) |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~1660 | C=O Stretch | Amide I band |
| ~1530 | N-O Asymmetric Stretch | Nitro group (NO₂) |
| ~1520 | N-H Bend | Amide II band |
| ~1350 | N-O Symmetric Stretch | Nitro group (NO₂) |
| ~1340 | S=O Asymmetric Stretch | Sulfonamide (SO₂) |
| ~1160 | S=O Symmetric Stretch | Sulfonamide (SO₂) |
The presence of these bands provides strong, direct evidence for the key functional groups: a secondary amide, a primary sulfonamide, a nitro group, and aromatic rings.[7][8]
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[9][10][11] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.[12] For our analysis, a suite of experiments will be conducted using a high-field NMR spectrometer (e.g., 500 MHz).[13]
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO is chosen for its ability to dissolve the polar compound and to avoid exchange of the amide and sulfonamide protons with the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra, referencing the chemical shifts to the residual solvent signal.
¹H NMR: Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin splitting.[14]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆): (Note: Chemical shifts (δ) are hypothetical but based on known substituent effects.)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hₐ | 10.5 (approx.) | singlet | 1H | Amide NH |
| Hₑ | 8.5 (approx.) | doublet | 1H | Ar-H (ortho to NO₂, ortho to C=O) |
| Hf | 8.2 (approx.) | doublet of doublets | 1H | Ar-H (ortho to NO₂, para to C=O) |
| Hₓ | 7.8 (approx.) | doublet | 2H | Ar-H (ortho to NH) |
| Hᵧ | 7.7 (approx.) | doublet | 2H | Ar-H (ortho to SO₂NH₂) |
| H₉ | 7.6 (approx.) | doublet | 1H | Ar-H (ortho to CH₃) |
| Hₖ | 7.3 (approx.) | singlet (broad) | 2H | Sulfonamide NH ₂ |
| Hₘ | 2.6 (approx.) | singlet | 3H | Methyl CH ₃ |
¹³C NMR: Carbon Skeleton
The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments.[10][14]
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Amide C =O |
| ~148 | Ar-C -NO₂ |
| ~143 | Ar-C -SO₂NH₂ |
| ~141 | Ar-C -CH₃ |
| ~138 | Ar-C -CONH |
| ~133 | Ar-C H (ortho to NO₂, ortho to C=O) |
| ~129 | Ar-C H (ortho to CH₃) |
| ~127 | Ar-C H (ortho to NH) |
| ~125 | Ar-C H (ortho to NO₂, para to C=O) |
| ~119 | Ar-C H (ortho to SO₂NH₂) |
| ~20 | Methyl C H₃ |
2D NMR: Assembling the Pieces
Two-dimensional NMR experiments are essential for unambiguously establishing the connectivity of the molecule.
Caption: Workflow integrating 1D and 2D NMR data for fragment identification and final structure assembly.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[15] In our molecule, COSY would show correlations between the adjacent aromatic protons on both rings, helping to establish their substitution patterns. For example, a cross-peak between Hf and H₉ would confirm their ortho relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH).[16][17] This allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum. For example, the proton at 2.6 ppm (Hₘ) would show a cross-peak to the carbon at ~20 ppm, definitively assigning it as the methyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. HMBC shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[17][18] It connects the molecular fragments.
Key Expected HMBC Correlations to Bridge the Fragments:
-
The amide proton (Hₐ ) should show a correlation to the amide carbonyl carbon (~165 ppm) and to the carbon on the sulfamoylphenyl ring to which the nitrogen is attached (Cₓ ).
-
The protons on the sulfamoylphenyl ring ortho to the amide nitrogen (Hₓ ) should show a correlation to the amide carbonyl carbon (~165 ppm). This correlation is the definitive link between the two aromatic systems via the amide bond.
-
The methyl protons (Hₘ ) should show correlations to the aromatic carbons ortho and para to it on the first ring.
-
Data Integration and Final Confirmation
The process of structure elucidation culminates in the integration of all acquired data.[2]
-
HRMS provided the molecular formula: C₁₄H₁₃N₃O₅S.
-
FTIR confirmed the presence of amide, sulfonamide, nitro, and aromatic functional groups.
-
¹H and ¹³C NMR provided the count of unique proton and carbon environments.
-
COSY established the proton-proton connectivity within each aromatic ring.
-
HSQC linked each proton to its directly attached carbon.
-
HMBC provided the long-range correlations that pieced together the fragments and confirmed the position of all substituents.
Caption: Logical flow from raw analytical data to the final confirmed chemical structure.
Conclusion
This guide has outlined a systematic and robust methodology for the structural elucidation of a complex organic molecule. By strategically employing a combination of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments, we have demonstrated how to move from an unknown sample to a fully characterized structure. The causality behind each experimental choice was explained, emphasizing a workflow where each piece of data corroborates the others. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity, which is paramount in research and regulated drug development environments.
References
- Title: What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?
- Source: MIT OpenCourseWare (Study Guide)
- Source: byjus.
- Title: How to Interpret NMR Spectroscopy Results: A Beginner's Guide Source: AZoOptics URL
- Title: Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter Source: ACS Publications - Analytical Chemistry URL
- Title: Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods Source: University of Nairobi Repository URL
- Title: MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry Source: ResearchGate URL
- Title: Molecular Structure Characterisation and Structural Elucidation Source: Intertek URL
- Title: NMR Spectroscopy for Structure Determination Source: Fiveable URL
- Title: Structure Elucidation Definition Source: Fiveable URL
- Title: IUPAC Recommendations in the field of nuclear magnetic resonance (NMR)
- Title: Fundamentals of molecular formula assignment to ultrahigh resolution mass data of natural organic matter Source: PubMed URL
- Title: Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry Source: UCLA Chemistry URL
- Title: 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy Source: Chemistry LibreTexts URL
- Title: NMR Spectroscopy: A Brief Guide Source: Technology Networks URL
- Title: IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec)
- Title: Development of a Standard for FAIR Data Management of Spectroscopic Data Source: IUPAC URL
- Title: FAIR Publishing Guidelines for Spectral Data and Chemical Structures Source: IUPAC URL
- Title: Basic NMR Concepts Source: Boston University URL
- Title: IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec)
- Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL
- Title: How to Interpret an HSQC-COSY Experiment Source: ACD/Labs URL
- Title: 5.
- Title: FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide Source: ResearchGate URL
- Title: Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Source: Spectroscopy Online URL
- Title: 4-methyl-3-nitro-N-{4-[(1,3-thiazol-2-yl)
- Title: HSQC and HMBC Source: Columbia University NMR Core Facility URL
- Title: N-{4-[(3-Methylphenyl)
- Title: Comparative FTIR Spectroscopy Analysis for Functional Group Identification: A Guide for Researchers Source: Benchchem URL
- Title: N-(4-Methylphenylsulfonyl)
- Title: N-[(4-sulfamoylphenyl)
- Title: 4-Methyl-N-(4-nitrophenyl)
- Title: Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL
- Title: Synthesis and characterization of n-(4 sulfamoylphenyl)
- Title: FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide Source: Royal Society of Chemistry URL
- Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology URL
- Title: Synthetic method of N-methyl-4-(methyl amino)
- Title: Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening Source: SciSpace URL
- Title: N-(4-Methylphenyl)
Sources
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. fiveable.me [fiveable.me]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. azooptics.com [azooptics.com]
- 11. fiveable.me [fiveable.me]
- 12. technologynetworks.com [technologynetworks.com]
- 13. sites.bu.edu [sites.bu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. emerypharma.com [emerypharma.com]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Figure 1. General reaction scheme for the synthesis of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide.